

# DNDI-6174 Demonstrates Potent Activity Against Paromomycin-Resistant Leishmania

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

[Get Quote](#)

A novel aminopyrazole compound, **DNDI-6174**, has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), exhibiting significant efficacy against Leishmania strains resistant to the established antibiotic paromomycin. This finding is a critical development in the fight against drug-resistant leishmaniasis, a growing concern for global public health. **DNDI-6174**, developed by the Drugs for Neglected Diseases initiative (DNDi), operates through a novel mechanism of action, targeting the cytochrome bc1 complex of the parasite, which is distinct from the mode of action of current therapies.

**DNDI-6174** has shown potent in vitro activity against a wide range of Leishmania species, including clinical isolates resistant to paromomycin and miltefosine.<sup>[1]</sup> Furthermore, in vivo studies in murine and hamster models of VL have demonstrated its ability to significantly reduce parasite burden, with the potential for achieving sterile cure.<sup>[1][2]</sup> This positions **DNDI-6174** as a vital tool to address the therapeutic gaps created by resistance to existing drugs.

## Comparative Efficacy of DNDI-6174 and Alternative Treatments

The emergence of **DNDI-6174** is particularly timely given the challenges of drug resistance in leishmaniasis treatment. Paromomycin, an aminoglycoside antibiotic, has been an important component of combination therapies for VL, but its efficacy is threatened by the development of resistance.<sup>[3][4]</sup> Current alternatives for treating resistant cases primarily include liposomal amphotericin B and miltefosine, though resistance to these agents is also a concern.<sup>[5][6]</sup>

The following tables summarize the available data on the efficacy of **DNDI-6174** in comparison to other treatments.

Table 1: In Vitro Efficacy of **DNDI-6174** Against *Leishmania donovani*

| Compound  | Strain                                     | EC50 (nM)                                               |
|-----------|--------------------------------------------|---------------------------------------------------------|
| DNDI-6174 | <i>L. donovani</i> (drug-sensitive)        | 40 - 210                                                |
| DNDI-6174 | <i>L. donovani</i> (paromomycin-resistant) | Active (specific EC50 not provided) <a href="#">[1]</a> |
| DNDI-6174 | <i>L. donovani</i> (miltefosine-resistant) | Active (specific EC50 not provided) <a href="#">[1]</a> |

Table 2: In Vivo Efficacy of **DNDI-6174** in Animal Models of Visceral Leishmaniasis

| Animal Model    | Dosing Regimen                           | Parasite Burden Reduction              | Reference           |
|-----------------|------------------------------------------|----------------------------------------|---------------------|
| BALB/c Mice     | 12.5 mg/kg bid or 25 mg/kg qd for 5 days | >98% in liver                          | <a href="#">[1]</a> |
| BALB/c Mice     | 6.25 mg/kg bid for 10 days               | >98% in liver                          | <a href="#">[1]</a> |
| Golden Hamsters | 12.5 mg/kg qd for 5 days                 | >99% in liver, spleen, and bone marrow | <a href="#">[2]</a> |
| Golden Hamsters | 6.25 mg/kg bid for 5 days                | >99% in liver, spleen, and bone marrow | <a href="#">[2]</a> |

Table 3: Efficacy of Alternative Treatments for Visceral Leishmaniasis

| Drug                      | Dosing Regimen         | Cure Rate | Notes                                                    |
|---------------------------|------------------------|-----------|----------------------------------------------------------|
| Liposomal Amphotericin B  | Single dose            | High      | Recommended first-line treatment in some regions.[6]     |
| Miltefosine               | Oral, 28 days          | Variable  | Increasing reports of treatment failure.[5]              |
| Paromomycin               | Intramuscular, 28 days | Variable  | Resistance is a growing concern.[3][4]                   |
| Miltefosine + Paromomycin | Combination, 10 days   | High      | A strategy to improve efficacy and combat resistance.[6] |

## Mechanism of Action: A Novel Approach

DNDI-6174's distinct mechanism of action is a key advantage. It inhibits the cytochrome bc1 (complex III) of the Leishmania mitochondrial electron transport chain.[1] This targeted disruption of the parasite's energy metabolism leads to its death. The novelty of this target means that there is no cross-resistance with existing antileishmanial drugs, including paromomycin.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **DNDI-6174** targeting Complex III.

## Experimental Protocols

The evaluation of **DNDI-6174**'s efficacy involved standard preclinical testing protocols.

### 1. In Vitro Drug Susceptibility Assays:

- Parasite Culture: *Leishmania donovani* promastigotes were cultured in appropriate media. To assess activity against the clinically relevant amastigote stage, macrophages were infected with promastigotes, which then transformed into amastigotes.
- Drug Exposure: A range of concentrations of **DNDI-6174** were added to the infected macrophage cultures.
- Efficacy Measurement: After a set incubation period, the number of viable amastigotes was determined, typically using microscopy or a reporter gene assay. The half-maximal effective concentration (EC50) was then calculated.
- Resistance Testing: Paromomycin-resistant *Leishmania* clones were generated through continuous drug pressure in culture. The efficacy of **DNDI-6174** was then tested against these resistant lines using the same protocol to determine any cross-resistance.

### 2. In Vivo Efficacy Studies in Animal Models:

- Infection: BALB/c mice or golden hamsters were infected with *L. donovani* or *L. infantum*.
- Treatment: Following the establishment of infection, animals were treated with **DNDI-6174** orally at various dosing regimens. A control group received the vehicle only.
- Assessment of Parasite Burden: After the treatment period, the parasite load in the liver, spleen, and bone marrow was quantified using methods such as qPCR or by counting Leishman-Donovan units (LDUs) in stained tissue smears.
- Efficacy Calculation: The percentage reduction in parasite burden in the treated groups was calculated relative to the control group.

### Drug Efficacy Evaluation Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **DNDI-6174**.

## Conclusion and Future Perspectives

**DNDI-6174** represents a significant advancement in the search for new treatments for visceral leishmaniasis, particularly in the context of increasing drug resistance. Its novel mechanism of action and potent activity against paromomycin-resistant strains make it a high-priority candidate for further clinical development. The progression of **DNDI-6174** through preclinical studies has been successful, and it has been nominated as a clinical candidate.<sup>[7][8]</sup> Future clinical trials will be crucial to determine its safety and efficacy in humans and its potential role in combination therapies to further enhance treatment outcomes and prevent the development of resistance.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DNDI-6174, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNDI-6174 shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. DNDI-6174 | DNDI [dndi.org]
- 8. 2024 R&D programmes in review: Leishmaniasis | DNDI [dndi.org]
- To cite this document: BenchChem. [DNDI-6174 Demonstrates Potent Activity Against Paromomycin-Resistant Leishmania]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381577#dndi-6174-efficacy-in-paromomycin-resistant-leishmania]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)